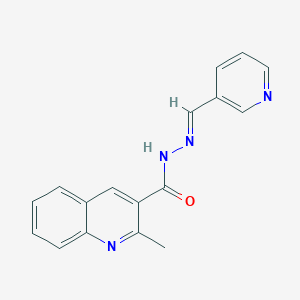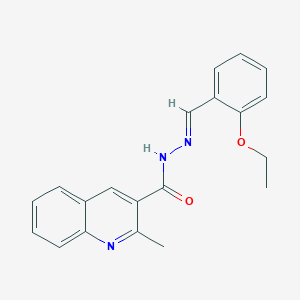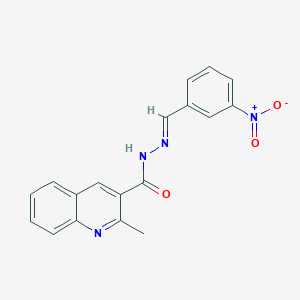![molecular formula C20H18N2O3S B306799 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306799.png)
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, also known as ETMB, is a thiazolidine-based compound that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antidiabetic, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In biochemistry, this compound has been used as a probe to study the mechanism of action of enzymes and proteins. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play key roles in various physiological processes. For example, this compound has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific system or process being studied. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In diabetic rats, this compound has been shown to improve glucose tolerance and reduce oxidative stress. In inflammatory models, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has several advantages for use in lab experiments, including its relatively simple synthesis method, its stability under a range of conditions, and its ability to selectively inhibit enzymes and proteins. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid. For example, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various physiological processes. In addition, efforts could be made to optimize the synthesis method of this compound and improve its solubility and bioavailability. Finally, this compound could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide, followed by the condensation of the resulting thiosemicarbazone with 4-formylbenzoic acid. The final product can be obtained through the reaction of the intermediate compound with methyl iodide. The purity and yield of this compound can be improved through recrystallization and column chromatography.
Eigenschaften
Molekularformel |
C20H18N2O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-[(E)-[2-(4-ethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-3-13-6-10-16(11-7-13)21-20-22(2)18(23)17(26-20)12-14-4-8-15(9-5-14)19(24)25/h4-12H,3H2,1-2H3,(H,24,25)/b17-12+,21-20? |
InChI-Schlüssel |
MJOBUCCHOSZYLY-DBOKLQOQSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

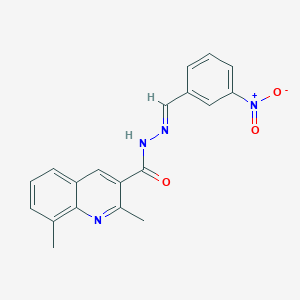
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
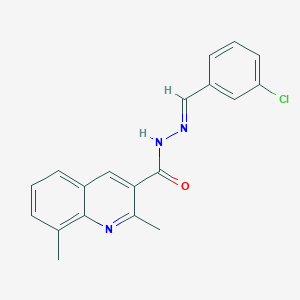
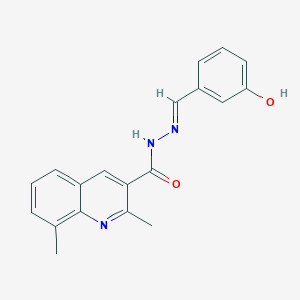
![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
